(R)-4-hydroxypyrrolidin-2-one (R)-4-hydroxypyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 22677-21-0
VCID: VC21108723
InChI: InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
SMILES: C1C(CNC1=O)O
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol

(R)-4-hydroxypyrrolidin-2-one

CAS No.: 22677-21-0

Cat. No.: VC21108723

Molecular Formula: C4H7NO2

Molecular Weight: 101.1 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-hydroxypyrrolidin-2-one - 22677-21-0

Specification

CAS No. 22677-21-0
Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
IUPAC Name (4R)-4-hydroxypyrrolidin-2-one
Standard InChI InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Standard InChI Key IOGISYQVOGVIEU-GSVOUGTGSA-N
Isomeric SMILES C1[C@H](CNC1=O)O
SMILES C1C(CNC1=O)O
Canonical SMILES C1C(CNC1=O)O

Introduction

Chemical Properties and Structure

Physical Properties

(R)-4-hydroxypyrrolidin-2-one exhibits distinctive physical and chemical properties that facilitate its applications in various chemical processes. Table 1 provides a comprehensive overview of its key physical properties:

PropertyValueReference
Molecular FormulaC₄H₇NO₂
Molecular Weight101.10 g/mol
Physical AppearanceWhite to pale yellow powder
Boiling Point363.6 °C at 760 mmHg
Density1.292 g/cm³
SolubilitySlightly soluble in water
LogP-0.80400
Purity (Commercial)97%

The compound's relatively high boiling point reflects the strong intermolecular hydrogen bonding capabilities afforded by both the hydroxyl group and the lactam functionality. Its moderate water solubility and negative LogP value indicate a hydrophilic character, which impacts its behavior in biological systems and influences its pharmaceutical applications.

Structural Characteristics

(R)-4-hydroxypyrrolidin-2-one features a five-membered ring with a lactam functionality (cyclic amide) and a hydroxyl group at the 4-position. The molecule possesses a chiral center at the carbon bearing the hydroxyl group, with the R configuration being the specific enantiomer discussed in this article. This stereochemistry is crucial for its biological activity and applications in asymmetric synthesis.

The lactam ring provides a rigid structural framework that influences the compound's reactivity patterns. The nitrogen atom in the ring can participate in various reactions, including alkylation and acylation, making it a versatile starting material for further functionalization. Similarly, the hydroxyl group serves as a convenient handle for additional chemical modifications, including oxidation, substitution, and esterification reactions.

Spectroscopic and Structural Data

Modern chemical identification techniques provide several ways to characterize and identify (R)-4-hydroxypyrrolidin-2-one. Table 2 summarizes key structural and spectroscopic data:

Identifier TypeValueReference
SMILES StringO[C@H]1CNC(=O)C1
Canonical SMILESC1C(CNC1=O)O
InChI1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
InChI KeyIOGISYQVOGVIEU-GSVOUGTGSA-N

Synthesis Methods

Synthesis from Chiral Epoxides

One of the most efficient routes for preparing enantiomerically pure (R)-4-hydroxypyrrolidin-2-one involves the use of chiral epoxides as key intermediates. Researchers have developed a straightforward synthetic method starting from chiral 3,4-epoxybutanoic acid esters . The synthetic route leverages Jacobson's hydrolytic kinetic resolution reaction to obtain the required chiral epoxide intermediate with high enantiopurity.

The synthesis typically begins with crotonyl chloride, which undergoes esterification followed by epoxidation to produce a racemic epoxide. This racemic mixture can then be resolved through kinetic resolution to obtain the desired enantiomer. The chiral epoxide subsequently reacts with appropriate nitrogen sources such as glycinamide hydrochloride in the presence of a base (e.g., NaHCO₃) to produce (R)-4-hydroxypyrrolidin-2-one .

Alternative Synthetic Routes

Multiple approaches have been developed for the synthesis of optically active 4-hydroxypyrrolidin-2-one derivatives, reflecting the importance of this compound class in chemical research. These alternative methods include:

  • Enzymatic reactions: Biocatalytic approaches using enzymes to achieve stereoselective transformations.

  • Multistep synthesis from chiral natural intermediates: Utilizing naturally occurring chiral compounds as starting materials to maintain stereochemical integrity throughout the synthetic sequence.

  • Asymmetric catalysis: Employing chiral catalysts to induce stereoselectivity in critical bond-forming steps.

Each method presents distinct advantages and limitations in terms of scalability, cost-effectiveness, and stereochemical control. The choice of synthetic route often depends on the specific requirements of the target application, including the scale of production, the required enantiomeric purity, and economic considerations.

Applications

Pharmaceutical Applications

(R)-4-hydroxypyrrolidin-2-one serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its most notable application is in the preparation of Oxiracetam, a nootropic drug used in the treatment of Alzheimer's disease and other cognitive impairments . The compound's defined stereochemistry is essential for the biological activity of these pharmaceutical agents, as the incorrect enantiomer may exhibit reduced efficacy or even undesired side effects.

The lactam ring structure present in (R)-4-hydroxypyrrolidin-2-one forms the core of numerous bioactive compounds, including:

  • Nootropic agents that enhance cognitive function

  • Neuroprotective compounds that prevent neuronal damage

  • Anticonvulsant medications that manage seizure disorders

The pharmaceutical industry continues to explore novel derivatives of this compound to develop improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Chemical Synthesis

As a versatile chiral building block, (R)-4-hydroxypyrrolidin-2-one plays a significant role in organic synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both the lactam functionality and the hydroxyl group provides multiple reaction sites for further elaboration, enabling the construction of complex molecular architectures with defined stereochemistry .

The compound's utility in asymmetric synthesis extends to:

  • Preparation of chiral ligands for catalytic applications

  • Synthesis of stereochemically defined amino acid derivatives

  • Construction of complex heterocyclic systems with multiple stereogenic centers

These applications highlight the compound's importance in modern organic synthesis, where stereochemical control remains a critical challenge in the development of complex molecules.

Other Applications

Beyond its pharmaceutical and synthetic applications, (R)-4-hydroxypyrrolidin-2-one has found utility in several other areas:

  • Biochemical Research: The compound is employed in studies investigating metabolic pathways and enzyme interactions, contributing to our understanding of biological systems .

  • Polymer Chemistry: Its bifunctional nature makes it useful in the formulation of biodegradable polymers, addressing growing demands for environmentally friendly materials across various industries .

  • Cosmetic Formulations: Preliminary research suggests potential applications in cosmetic products, where it may enhance skin hydration and improve the stability of formulations .

These diverse applications underscore the compound's versatility and its continued relevance in contemporary chemical research and development.

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